molecular formula C6H5N4NaO B12732737 1,2,4-Triazolo(4,3-b)pyridazin-8-ol, 6-methyl-, sodium salt CAS No. 72939-64-1

1,2,4-Triazolo(4,3-b)pyridazin-8-ol, 6-methyl-, sodium salt

Cat. No.: B12732737
CAS No.: 72939-64-1
M. Wt: 172.12 g/mol
InChI Key: KYFFCHDNMVHTJL-UHFFFAOYSA-M
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Description

1,2,4-Triazolo(4,3-b)pyridazin-8-ol, 6-methyl-, sodium salt is a heterocyclic compound with the molecular formula C6H6N4O. It is known for its diverse biological activities and is used in various scientific research applications. The compound is characterized by a triazole ring fused to a pyridazine ring, with a methyl group at the 6th position and a hydroxyl group at the 8th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Triazolo(4,3-b)pyridazin-8-ol, 6-methyl-, sodium salt typically involves the reaction of 4-amino-1,2,4-triazole with ethyl acetoacetate under acidic conditions to form the intermediate compound. This intermediate is then cyclized to form the triazolo-pyridazine structure.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using crystallization or chromatography techniques.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at position 8 undergoes oxidation under controlled conditions. For example:

  • Reaction with mild oxidizing agents (e.g., KMnO₄ or H₂O₂) converts the hydroxyl group to a ketone, forming 6-methyl-1,2,4-triazolo(4,3-b)pyridazin-8-one .

  • Stronger oxidants (e.g., CrO₃) may lead to ring-opening or decomposition.

Nucleophilic Substitutions

The sodium salt enhances nucleophilic reactivity at electrophilic positions:

  • Halogenation : Bromination using N-bromosuccinimide (NBS) selectively substitutes hydrogen atoms on the pyridazine ring, yielding brominated derivatives .

  • Alkylation/Acylation : Reactivity with alkyl halides or acyl chlorides introduces substituents at the hydroxyl oxygen or nitrogen atoms .

Example Reaction Pathway :

ReagentConditionsProductYieldReference
NBSDMF, RT, 3h3-Bromo-6-methyl-triazolo-pyridazin-8-ol72%
Benzyl chlorideK₂CO₃, DMF, 80°C, 6h8-O-Benzyl derivative58%

Condensation and Cyclocondensation

The compound participates in cyclocondensation reactions to form fused heterocycles:

  • Reaction with 4-amino-5-substituted-1,2,4-triazole-3-thiols in DMF/ethanol produces bis(1,2,4-triazolo[3,4-b] thiadiazine) derivatives .

  • Condensation with o-phenylenediamine generates quinoxaline-fused analogs .

Mechanistic Insight :

  • S-Alkylation of the thiol group precedes intramolecular cyclization, eliminating HBr and H₂O .

  • The process is confirmed by disappearance of NH₂ signals in IR/NMR and appearance of SCH₂ protons (δ ~4.3 ppm) .

Metal-Catalyzed Cross-Couplings

Palladium-catalyzed reactions enable functionalization:

  • Suzuki-Miyaura Coupling : Reacts with aryl boronic acids to introduce aromatic groups at brominated positions .

  • Negishi Coupling : Alkylzinc reagents (e.g., 2-propylzinc bromide) substitute halogens under Pd-PEPPSI catalysis .

Optimized Conditions :

  • Catalyst: Pd-PEPPSI-IHeptCl (1.2 mol%)

  • Solvent: Toluene, 0°C → RT

  • Yield: 65–85% for alkyl/aryl derivatives .

Hydrogenation and Reduction

The triazolo-pyridazine core is susceptible to hydrogenation:

  • Catalytic Hydrogenation : Using 5% Pd/C under H₂ pressure (60 psig) reduces nitro groups to amines in related precursors .

  • LiAlH₄ Reduction : Converts amide functionalities to amines in multi-step syntheses .

Acid/Base-Mediated Transformations

  • Deprotonation : The sodium salt dissociates in polar solvents, enhancing solubility for further reactions .

  • Acid Quenching : Treatment with HCl regenerates the free hydroxyl form, useful for purification .

Biological Activity-Directed Modifications

Derivatives are tailored for medicinal applications:

  • BRD4 Inhibition : Substituents at position 6 (methyl) and 8 (hydroxyl) optimize binding to bromodomains, achieving IC₅₀ values of 0.013–0.016 μM .

  • Antimicrobial Activity : Chlorination or sulfonation enhances activity against Gram-positive bacteria .

Key Structural Insights from Crystallography

  • The hydroxyl group participates in water-mediated hydrogen bonds with biological targets (e.g., BRD4) .

  • Sodium coordination stabilizes the anionic form, influencing reactivity and solubility .

Scientific Research Applications

Antimicrobial Activity

Research indicates that triazole derivatives possess significant antimicrobial properties. The sodium salt form of 6-methyl-1,2,4-triazolo(4,3-b)pyridazin-8-ol has been evaluated for its effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus. Studies suggest that compounds containing the triazole ring exhibit enhanced activity due to their ability to disrupt microbial cell walls .

Anticonvulsant Properties

The compound has shown potential anticonvulsant effects in various animal models. Its structural similarity to other known anticonvulsants suggests that it may interact with neurotransmitter systems involved in seizure activity. Research into structure-activity relationships (SAR) has identified modifications that enhance its efficacy against seizures induced by chemical agents .

Drug Design and Development

The unique physicochemical properties of the triazolo-pyridazine framework make it an attractive candidate for drug design. The compound has been explored for its ability to act as a scaffold in the development of new therapeutic agents targeting a range of diseases including infections and neurological disorders .

Case Studies

Study Focus Findings
Łączkowski et al. (2020)Anticonvulsant ActivityIdentified SAR for triazole analogs; demonstrated significant protection in seizure models .
NCBI Study (2021)Antimicrobial EfficacyReported potent antimicrobial activity against MRSA using derivatives of triazole compounds .
MDPI Review (2022)Drug DesignDiscussed the role of triazole scaffolds in developing new drugs with enhanced bioactivity .

Mechanism of Action

The mechanism of action of 1,2,4-Triazolo(4,3-b)pyridazin-8-ol, 6-methyl-, sodium salt involves its interaction with specific molecular targets and pathways. The compound binds to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its antibacterial activity is attributed to its ability to inhibit bacterial cell wall synthesis.

Comparison with Similar Compounds

Biological Activity

1,2,4-Triazolo(4,3-b)pyridazin-8-ol, 6-methyl-, sodium salt (CAS No. 18591-70-3) is a heterocyclic compound that has garnered attention for its biological activities. This compound exhibits various pharmacological properties, making it a subject of interest in medicinal chemistry and drug development. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₆H₆N₄NaO
  • Molecular Weight : 150.14 g/mol
  • CAS Number : 18591-70-3
  • Structure : The compound features a triazole ring fused to a pyridazine moiety with a hydroxyl group at the 8-position and a methyl group at the 6-position.

Antitumor Activity

Recent studies have demonstrated that derivatives of triazolo-pyridazines exhibit significant antitumor activity. For instance, compounds structurally related to 1,2,4-triazolo(4,3-b)pyridazin-8-ol have been shown to inhibit the growth of various cancer cell lines. In one study, a closely related compound exhibited IC₅₀ values of 0.83 μM against A549 lung cancer cells and 0.15 μM against MCF-7 breast cancer cells . This suggests that the sodium salt form may also possess similar antitumor properties.

The proposed mechanisms by which triazolo-pyridazine derivatives exert their biological effects include:

  • c-Met Kinase Inhibition : Some derivatives have been identified as potent inhibitors of c-Met kinase, which is implicated in tumor growth and metastasis. The inhibition of this pathway can lead to reduced cell proliferation in cancer .
  • Apoptosis Induction : Studies indicate that these compounds can induce apoptosis in cancer cells through various pathways, including caspase activation and mitochondrial dysfunction .

Study on Antimicrobial Activity

In an investigation of antimicrobial properties, sodium salt derivatives were tested against various pathogens. The results indicated moderate inhibitory effects against specific bacterial strains, suggesting potential applications in treating infections .

Evaluation of Antiparasitic Activity

Research focusing on antiparasitic properties revealed that triazolo-pyridazine compounds could effectively eliminate Cryptosporidium parasites in vitro. One study reported that certain derivatives exhibited rapid elimination rates compared to traditional treatments . The effectiveness was attributed to their ability to disrupt metabolic pathways critical for parasite survival.

Data Table: Summary of Biological Activities

Activity TypeCompound/DerivativeTarget/PathwayIC₅₀ ValueReference
AntitumorTriazolo derivativeA549 Cancer Cells0.83 μM
AntitumorTriazolo derivativeMCF-7 Cancer Cells0.15 μM
AntimicrobialSodium salt derivativeVarious Bacterial StrainsModerate
AntiparasiticTriazolo derivativeCryptosporidiumEffective

Properties

CAS No.

72939-64-1

Molecular Formula

C6H5N4NaO

Molecular Weight

172.12 g/mol

IUPAC Name

sodium;6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-olate

InChI

InChI=1S/C6H6N4O.Na/c1-4-2-5(11)6-8-7-3-10(6)9-4;/h2-3,11H,1H3;/q;+1/p-1

InChI Key

KYFFCHDNMVHTJL-UHFFFAOYSA-M

Canonical SMILES

CC1=NN2C=NN=C2C(=C1)[O-].[Na+]

Origin of Product

United States

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